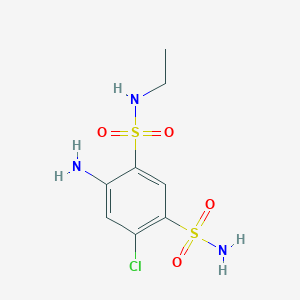
6-Amino-4-chloro-N1-ethyl-1,3-benzenedisulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-4-chloro-N1-ethyl-1,3-benzenedisulfonamide is a chemical compound known for its unique structure and properties It is a derivative of benzenedisulfonamide, featuring an amino group at the 6th position, a chlorine atom at the 4th position, and an ethyl group attached to the nitrogen atom of the sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-chloro-N1-ethyl-1,3-benzenedisulfonamide typically involves multiple steps. One common method starts with the chlorination of 1,3-benzenedisulfonamide to introduce the chlorine atom at the 4th position. This is followed by the introduction of the amino group at the 6th position through a nucleophilic substitution reaction. The final step involves the ethylation of the nitrogen atom of the sulfonamide group using ethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-4-chloro-N1-ethyl-1,3-benzenedisulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or alkoxides are employed under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Hydroxy or alkoxy derivatives.
Applications De Recherche Scientifique
6-Amino-4-chloro-N1-ethyl-1,3-benzenedisulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its stable structure and reactivity.
Mécanisme D'action
The mechanism of action of 6-Amino-4-chloro-N1-ethyl-1,3-benzenedisulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-6-chloro-1,3-benzenedisulfonamide: Similar structure but lacks the ethyl group.
4-Amino-6-chloro-N3-methyl-1,3-benzenedisulfonamide: Contains a methyl group instead of an ethyl group.
4-Amino-6-chloro-5-methyl-1,3-benzenedisulfonamide: Features a methyl group at the 5th position.
Uniqueness
6-Amino-4-chloro-N1-ethyl-1,3-benzenedisulfonamide is unique due to the presence of the ethyl group attached to the nitrogen atom of the sulfonamide group. This structural modification can influence its reactivity, solubility, and biological activity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C8H12ClN3O4S2 |
|---|---|
Poids moléculaire |
313.8 g/mol |
Nom IUPAC |
4-amino-6-chloro-3-N-ethylbenzene-1,3-disulfonamide |
InChI |
InChI=1S/C8H12ClN3O4S2/c1-2-12-18(15,16)8-4-7(17(11,13)14)5(9)3-6(8)10/h3-4,12H,2,10H2,1H3,(H2,11,13,14) |
Clé InChI |
IPNRBBUYVXTGNP-UHFFFAOYSA-N |
SMILES canonique |
CCNS(=O)(=O)C1=CC(=C(C=C1N)Cl)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


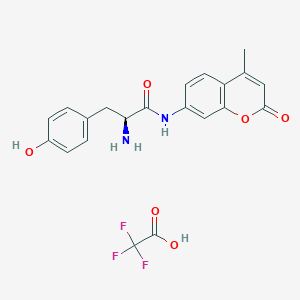
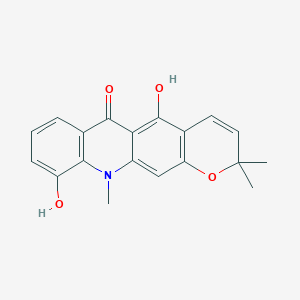

![iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole)](/img/structure/B13436265.png)
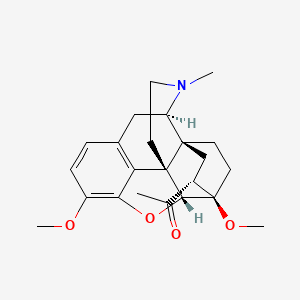
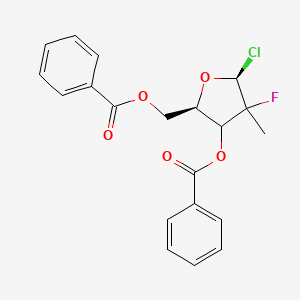

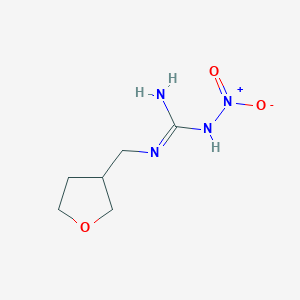
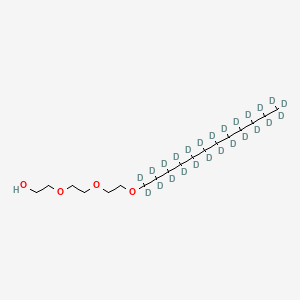

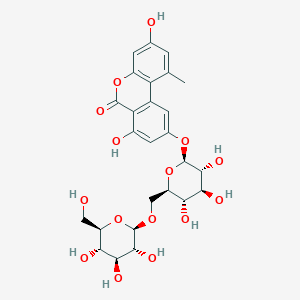
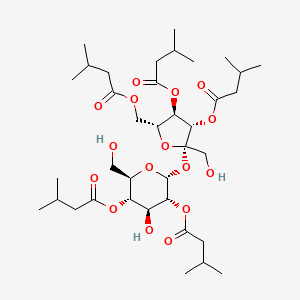
![(2S)-2-amino-1-[4-[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B13436314.png)
![3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one](/img/structure/B13436317.png)
